molecular formula C25H18Cl2N6O4 B11429387 (4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)propanedinitrile

(4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)propanedinitrile

Cat. No.: B11429387
M. Wt: 537.4 g/mol
InChI Key: JQQXHTUEXXRROP-UHFFFAOYSA-N
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Description

The compound (4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)propanedinitrile is a complex organic molecule characterized by its unique structure, which includes a purine derivative and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)propanedinitrile typically involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which is achieved through the reaction of 2,4-dichlorobenzyl chloride with 1,3-dimethyluric acid under basic conditions.

    Attachment of the Benzylidene Group: The next step involves the reaction of the purine derivative with 3-methoxybenzaldehyde in the presence of a base to form the benzylidene intermediate.

    Formation of the Final Compound: The final step involves the reaction of the benzylidene intermediate with malononitrile under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them into primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its interactions with specific molecular targets can lead to the development of new treatments for various medical conditions.

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of (4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate)
  • (4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzaldehyde)

Uniqueness

The uniqueness of (4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H18Cl2N6O4

Molecular Weight

537.4 g/mol

IUPAC Name

2-[[4-[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]oxy-3-methoxyphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C25H18Cl2N6O4/c1-31-22-21(23(34)32(2)25(31)35)33(13-16-5-6-17(26)10-18(16)27)24(30-22)37-19-7-4-14(9-20(19)36-3)8-15(11-28)12-29/h4-10H,13H2,1-3H3

InChI Key

JQQXHTUEXXRROP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)C=C(C#N)C#N)OC)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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